molecular formula C20H33N5O2S B5960411 N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine

N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B5960411
M. Wt: 407.6 g/mol
InChI Key: HKJLQOJQLUFYFE-UHFFFAOYSA-N
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Description

N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2S/c1-3-4-11-25-18(16-24(2)12-10-17-13-22-23-14-17)15-21-20(25)28(26,27)19-8-6-5-7-9-19/h13-15,19H,3-12,16H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJLQOJQLUFYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN(C)CCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Alkylation: The butyl and cyclohexyl groups are introduced through alkylation reactions using alkyl halides.

    Pyrazole formation: The pyrazole ring is formed through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

    Final coupling: The final step involves coupling the imidazole and pyrazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

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